molecular formula C17H22ClN3O3 B2516319 N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013766-08-9

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2516319
CAS No.: 1013766-08-9
M. Wt: 351.83
InChI Key: RNLTWPBWJJKQRF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a carboxamide group, a propoxy group, and a chloromethoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide functionality.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, phenol derivatives, and nucleophiles such as amines or thiols under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound shares the chlorophenyl group but differs in the presence of a hydroxy group instead of a methoxy group and an acetamide group instead of a pyrazole ring.

    (E)-2-{[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: This compound has a similar chloromethoxyphenyl group but differs in the presence of an imino group and a nitrophenol moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-4-8-21-11-13(17(20-21)24-9-5-2)16(22)19-14-10-12(18)6-7-15(14)23-3/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLTWPBWJJKQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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